N-(3,3-Dimethoxypropyl)prop-2-en-1-amine
Description
N-(3,3-Dimethoxypropyl)prop-2-en-1-amine is a secondary amine characterized by a prop-2-en-1-amine (allylamine) backbone substituted with a 3,3-dimethoxypropyl group. This compound combines the reactivity of an allylamine moiety with the steric and electronic effects of the dimethoxypropyl substituent. The dimethoxy group enhances solubility in polar solvents and may influence hydrogen-bonding interactions, making it a versatile intermediate for further functionalization.
Properties
CAS No. |
59066-94-3 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3,3-dimethoxy-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-4-6-9-7-5-8(10-2)11-3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
KDQYQIFWULJLRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCNCC=C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The dimethoxypropyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., Cl in ). This affects nucleophilicity and coordination properties.
- Steric Effects : Bulky substituents like cyclohexylcyclopropyl (e.g., ) introduce steric hindrance, whereas the linear dimethoxypropyl group offers moderate bulk with enhanced solubility.
Reactivity and Functionalization
Cyclization Reactions
- Phosphorus-Containing Analogs : N-[3-(Phenylphosphanyl)propyl]prop-2-en-1-amine undergoes cyclization with bromine to form 1,2-azaphospholidine derivatives (). The dimethoxypropyl group in the target compound may similarly stabilize intermediates during cyclization.
Physical and Spectroscopic Properties
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